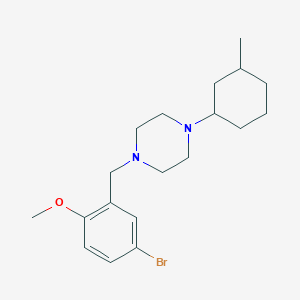
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine, also known as BZP-MP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been used as a research chemical due to its potential pharmacological properties.
Mecanismo De Acción
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine acts as a monoamine releaser, increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the observed psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also causes hyperactivity, tremors, and convulsions at high doses. Long-term use of this compound has been associated with neurotoxicity and damage to the dopaminergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been used in lab experiments to investigate its potential as a psychoactive substance. Its stimulant properties make it a useful tool for studying the effects of monoamine release on the central nervous system. However, its potential for neurotoxicity and damage to the dopaminergic system limits its usefulness as a research tool.
Direcciones Futuras
Further research is needed to investigate the potential therapeutic applications of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. Studies could investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or other conditions that involve low levels of dopamine and norepinephrine in the brain. Additionally, research could focus on developing safer derivatives of this compound that have reduced neurotoxicity and dopaminergic damage.
Métodos De Síntesis
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can be synthesized by the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 3-methylcyclohexanone in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that this compound has stimulant properties, similar to amphetamines and other piperazine derivatives. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and euphoria.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O/c1-15-4-3-5-18(12-15)22-10-8-21(9-11-22)14-16-13-17(20)6-7-19(16)23-2/h6-7,13,15,18H,3-5,8-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVGRLKKHRXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)

![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)